FHPI is a molecule that has been studied for its potential to inhibit a cellular enzyme called p38 mitogen-activated protein kinase (p38 MAPK) []. p38 MAPK is involved in many important cellular processes, including inflammation and viral replication [].
Studies have investigated FHPI's ability to block HCMV (Human Cytomegalovirus) replication []. HCMV is a common virus that can cause illness in people with weakened immune systems. In laboratory studies, FHPI treatment prevented HCMV from replicating in human cells []. The study suggests FHPI may work by interfering with cellular factors required for the virus to replicate, but the exact mechanism is not fully understood [].
SB 202190 is a chemical compound with the systematic name 4-[4-(4-Fluorophenyl)-5-(4-pyridinyl)-1H-imidazol-2-yl]phenol and a CAS number of 152121-30-7. It belongs to the class of imidazole derivatives and is recognized for its role as a selective, potent, and cell-permeable inhibitor of p38 mitogen-activated protein kinases (MAPKs) . The compound has a molecular weight of 331.35 g/mol and a chemical formula of C20H14N3OF . SB 202190 specifically targets the p38α and p38β isoforms, with inhibition constants (IC50) of 50 nM and 100 nM, respectively .
SB 202190 primarily functions as an inhibitor by binding to the ATP pocket of the p38 MAP kinase, thereby preventing its activation. This inhibition leads to various downstream effects, including modulation of cellular stress responses and regulation of apoptosis . The compound's ability to induce apoptosis has been demonstrated in several studies, where it triggers typical apoptotic features such as nuclear condensation and DNA fragmentation .
The biological activity of SB 202190 is significant in several contexts:
The synthesis of SB 202190 typically involves multi-step organic reactions that construct the imidazole ring and introduce various functional groups. While specific synthetic routes may vary, they generally include:
Detailed protocols for synthesizing SB 202190 can be found in specialized chemical literature .
SB 202190 has several applications in research and potential therapeutic areas:
Studies have shown that SB 202190 interacts specifically with p38 MAPK pathways, influencing various cellular processes such as inflammation, stress response, and apoptosis. Research indicates that inhibiting these pathways can alter cellular outcomes significantly, leading to insights into disease mechanisms and treatment strategies .
Several compounds exhibit similar properties to SB 202190, particularly as inhibitors of p38 MAPK. Here are some notable examples:
Compound Name | CAS Number | Selectivity | IC50 (nM) |
---|---|---|---|
SB 203580 | 152121-30-8 | p38α / p38β | 100 / 200 |
VX-745 | 183204-72-3 | p38 MAPK | ~50 |
BIRB 796 | 457123-09-0 | p38 MAPK | ~10 |
SB 202190 stands out due to its higher selectivity for p38α and p38β isoforms compared to other inhibitors like SB 203580, which has broader activity across different kinases. This selectivity makes SB 202190 particularly useful in research settings where specific modulation of p38 MAPK pathways is required without off-target effects .
SB 202190 (4-[4-(4-fluorophenyl)-5-(4-pyridinyl)-1H-imidazol-2-yl]phenol) is a pyridinyl imidazole derivative with a molecular formula of $$ \text{C}{20}\text{H}{14}\text{FN}_{3}\text{O} $$ and a molecular weight of 331.34 g/mol. Its structure features:
Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Melting point | 240–243°C | |
pKa (predicted) | 9.14 ± 0.15 | |
LogP (lipophilicity) | 3.2 (calculated) |
Crystallographic studies reveal dihedral angles of 28.2° between the imidazole and pyridine rings, influencing conformational flexibility.
SB 202190 is synthesized via multi-step strategies:
Critical quality control methods include:
SB 202190 exhibits limited aqueous solubility but is highly soluble in organic solvents:
Solvent | Solubility (mg/mL) | Source |
---|---|---|
Dimethyl sulfoxide (DMSO) | 30 | |
Ethanol | 0.25 | |
Water | <0.1 (pH 7.0) |
Stability data under stress conditions:
Condition | Half-Life | Degradation Product |
---|---|---|
UV light (254 nm) | 45 minutes | Radical-mediated C-F cleavage |
80°C (dry heat) | 8 days | Autoxidation byproducts |
SB 202190 functions as a potent ATP-competitive inhibitor of p38 MAPK through direct binding to the ATP pocket of the enzyme [2] [3] [6]. The compound demonstrates exceptional binding affinity, with a dissociation constant (Kd) of 38 nanomolar for recombinant human p38 kinase [2] [3] [7]. Crystal structure analysis reveals that SB 202190 binds within the ATP pocket of p38 MAPK, forming a hydrogen bond between the pyridyl nitrogen of the inhibitor and the main chain amido nitrogen of residue 109, analogous to the interaction pattern observed with the N1 atom of ATP [6].
The binding dynamics of SB 202190 exhibit unique characteristics compared to conventional ATP-competitive inhibitors. Studies demonstrate that SB 202190 has equal affinity for both active and inactive forms of p38 MAPK, with ATP competing with the inhibitor only for binding to the active form of the enzyme [8]. This suggests that SB 202190 may primarily exert its biological effects by binding to the inactive form of p38 and reducing its rate of activation, rather than simply competing with ATP in active kinase complexes [8].
The structural basis for ATP competition involves the occupation of the same binding site within the kinase domain. When p38 is in its active conformation, the ATP binding site is properly formed and accessible for both ATP and SB 202190 [9]. However, in the inactive state, conformational changes in the ATP binding site, particularly involving residues His-107 through Asp-112, create a malformed ATP pocket that preferentially accommodates SB 202190 over ATP [9].
Parameter | Value | Measurement Conditions |
---|---|---|
Kd (p38α) | 38 nM | Recombinant human p38 |
IC50 (p38α) | 50 nM | SAPK2a/p38 kinase assay |
IC50 (p38β) | 100 nM | SAPK2b/p38β2 kinase assay |
ATP Competition | Yes | Active form only |
Binding Affinity Ratio (Active:Inactive) | 1:1 | Equal affinity for both states |
SB 202190 exhibits remarkable selectivity within the MAPK family, demonstrating preferential inhibition of specific p38 isoforms while showing negligible effects on other MAPK subfamilies [10] [4] [11]. The compound selectively inhibits p38α (SAPK2a/MAPK14) and p38β (SAPK2b/MAPK11) isoforms with IC50 values of 50 nanomolar and 100 nanomolar, respectively [2] [3] [4] [11]. In contrast, when tested at concentrations up to 10 micromolar, SB 202190 demonstrates negligible inhibitory effects on other MAPK family members, including extracellular signal-regulated kinases (ERKs) and c-Jun N-terminal kinases (JNKs) [10] [4].
The structural basis for this selectivity lies in key amino acid differences within the ATP binding pockets of different MAPK isoforms [9]. Critical residues that contact ATP in ERK2 are replaced in p38, contributing to the size, shape, hydrophobicity, and charge characteristics of the ATP binding site. For instance, Leu-154 in ERK2, which contacts the adenine ring of ATP, is replaced by Ala-157 in p38, while Cys-164 in the ERK2 ATP binding pocket is replaced by Leu-167 in p38, making the pocket smaller [9].
The selectivity profile extends to the broader kinome, with studies showing that SB 202190 has minimal inhibitory effects on a wide range of other protein kinases at concentrations that effectively inhibit p38 [11] [12]. Specifically, SB 202190 shows no significant inhibition of protein kinase C, cyclic adenosine monophosphate-dependent protein kinase, or calcium/calmodulin-dependent protein kinase II at concentrations up to 10 micromolar [11].
MAPK Subfamily | Target Isoform | IC50 Value | Selectivity Ratio |
---|---|---|---|
p38 | p38α (MAPK14) | 50 nM | 1 (reference) |
p38 | p38β (MAPK11) | 100 nM | 2 |
ERK | ERK1/2 | >10 μM | >200 |
JNK | JNK1/2 | >10 μM | >200 |
Despite its selectivity for p38 MAPK, SB 202190 exhibits several documented off-target interactions that contribute to its broader cellular effects [13] [14] [15]. These off-target activities occur at concentrations commonly used in research applications and may account for some of the compound's biological effects that cannot be attributed solely to p38 inhibition.
Casein Kinase 1 Delta (CK1δ) Inhibition
SB 202190 demonstrates potent inhibitory activity against CK1δ, with an estimated IC50 of 0.6 micromolar for CK1-mediated phosphorylation of cyclic adenosine monophosphate response element-binding protein (CREB) [15]. This off-target effect is functionally significant, as CK1δ plays crucial roles in vesicular trafficking, gene expression, DNA repair, and chromosome segregation [16]. The inhibition of CK1δ by SB 202190 correlates with the suppression of CREB serine-108/111/114 phosphorylation in intact cells, an effect that cannot be attributed to p38 inhibition [15].
Receptor-Interacting Protein 2 (RIP2) Kinase Effects
Research indicates that SB 202190 affects RIP2 kinase signaling pathways, although the precise mechanism remains under investigation [13]. RIP2 is a critical mediator of NF-κB activation and cell death signaling through its interaction with tumor necrosis factor receptor family members [17]. The off-target effects on RIP2 may contribute to SB 202190's observed effects on inflammatory responses and apoptosis induction.
Transforming Growth Factor-β (TGF-β) Receptor Interactions
SB 202190 has been reported to interfere with TGF-β receptor signaling, although this effect appears to be indirect rather than through direct receptor binding [13] [18]. Studies demonstrate that SB 202190 can impair TGF-β-mediated epithelial-to-mesenchymal transition (EMT) and changes in cell morphology [18]. The compound blocks TGF-β-induced activation of p38 MAPK, which is required for TGF-β-mediated EMT and cell migration [18]. This suggests that the TGF-β receptor effects may be downstream consequences of p38 inhibition rather than direct off-target interactions.
Off-Target | IC50/Effect | Functional Consequence |
---|---|---|
CK1δ | 0.6 μM | CREB phosphorylation inhibition |
RIP2 | Not quantified | Altered NF-κB signaling |
TGF-β Pathway | Indirect effect | Impaired EMT and migration |
GAK | Not quantified | Unknown functional impact |
GSK3 | Not quantified | Potential metabolic effects |
Recent research has revealed a previously uncharacterized mechanism by which SB 202190 activates calcium-dependent signaling through the PPP3/calcineurin pathway [19]. This mechanism operates independently of p38 MAPK inhibition and represents a significant off-target effect that contributes to the compound's cellular actions.
Endoplasmic Reticulum Calcium Release
SB 202190 treatment leads to increased intracellular calcium levels through the release of calcium from endoplasmic reticulum (ER) stores [19]. This calcium mobilization is essential for the subsequent activation of calcineurin-dependent signaling pathways. The compound's effect on ER calcium release appears to be independent of its p38 inhibitory activity, as other p38 inhibitors do not produce the same calcium mobilization patterns [19].
PPP3/Calcineurin Activation and TFEB/TFE3 Signaling
The calcium released by SB 202190 treatment activates PPP3/calcineurin, a calcium/calmodulin-dependent protein phosphatase [19] [20]. Activated calcineurin subsequently dephosphorylates transcription factor EB (TFEB) and transcription factor E3 (TFE3), leading to their nuclear translocation and activation of autophagy and lysosomal biogenesis programs [19]. This effect can be blocked by calcium chelators such as BAPTAP-AM, confirming the calcium-dependent nature of this signaling pathway [19].
Independence from MTOR Signaling
Importantly, the SB 202190-induced activation of TFEB and TFE3 occurs independently of the mechanistic target of rapamycin (MTOR) pathway, which is the canonical regulator of these transcription factors [19]. SB 202190 treatment does not inhibit the phosphorylation of key MTOR targets such as ribosomal protein S6 kinase beta-1 (RPS6KB1/P70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (EIF4EBP1/4EBP1), distinguishing this mechanism from classical autophagy induction [19].
Functional Consequences
The calcium-dependent activation of calcineurin by SB 202190 promotes autophagy and lysosomal biogenesis through TFEB and TFE3-dependent transcriptional programs [19]. This mechanism may contribute to the compound's effects on cell survival, metabolic regulation, and cellular stress responses. The calcineurin pathway activation also provides a mechanistic explanation for some of the p38-independent effects observed with SB 202190 treatment.
Pathway Component | Effect of SB 202190 | Dependency |
---|---|---|
ER Calcium Release | Increased | Direct effect |
Intracellular Ca²⁺ | Elevated | ER-dependent |
PPP3/Calcineurin | Activated | Calcium-dependent |
TFEB Nuclear Translocation | Enhanced | Calcineurin-dependent |
TFE3 Nuclear Translocation | Enhanced | Calcineurin-dependent |
Autophagy Gene Expression | Upregulated | TFEB/TFE3-dependent |
MTOR Signaling | Unchanged | Independent pathway |
Irritant